({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)(PYRIDIN-3-YLMETHYL)AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)(PYRIDIN-3-YLMETHYL)AMINE is a complex organic molecule that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)(PYRIDIN-3-YLMETHYL)AMINE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-chlorobenzyl alcohol with 4-hydroxybenzyl alcohol under basic conditions to form the ether linkage. This intermediate is then reacted with pyridine-3-carboxaldehyde in the presence of a reducing agent to form the final amine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)(PYRIDIN-3-YLMETHYL)AMINE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)(PYRIDIN-3-YLMETHYL)AMINE: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)(PYRIDIN-3-YLMETHYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Another aromatic compound with similar structural features.
Cresol: A phenolic compound with a simpler structure but similar reactivity.
Uniqueness
({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)(PYRIDIN-3-YLMETHYL)AMINE: is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H19ClN2O |
---|---|
Molecular Weight |
338.8g/mol |
IUPAC Name |
1-[4-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C20H19ClN2O/c21-20-6-2-1-5-18(20)15-24-19-9-7-16(8-10-19)12-23-14-17-4-3-11-22-13-17/h1-11,13,23H,12,14-15H2 |
InChI Key |
LOFGWTPBRXHTFV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CNCC3=CN=CC=C3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CNCC3=CN=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.